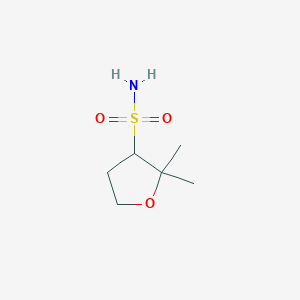
2,2-Dimethyloxolane-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyloxolane-3-sulfonamide is an organic compound with the molecular formula C6H13NO3S. It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to an oxolane ring. Sulfonamides are known for their wide range of biological activities and have been used in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyloxolane-3-sulfonamide typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of an organic or inorganic base. The general reaction scheme is as follows:
[ \text{R-NH2} + \text{R’-SO2Cl} \rightarrow \text{R-SO2-NH-R’} + \text{HCl} ]
In this case, the amine would be 2,2-dimethyloxolane-3-amine, and the sulfonyl chloride would be a suitable sulfonyl chloride derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyloxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
2,2-Dimethyloxolane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
2,2-Dimethyloxolane-3-sulfonamide is unique due to its oxolane ring structure, which can impart different chemical and biological properties compared to other sulfonamides. This structural feature may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H13NO3S |
|---|---|
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
2,2-dimethyloxolane-3-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-6(2)5(3-4-10-6)11(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
Clave InChI |
FRNNXXRGRRORQY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCO1)S(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


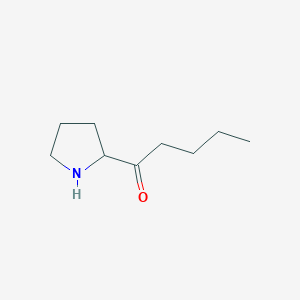

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
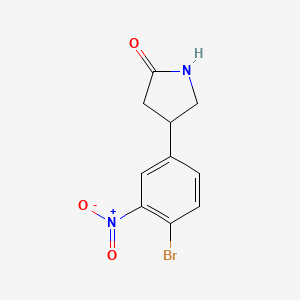
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
![7-Cyclopropyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13179567.png)
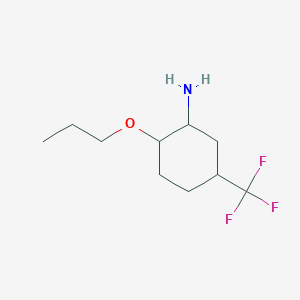

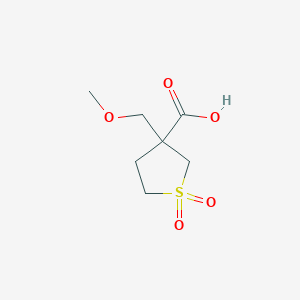
![potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)


![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
![2-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13179606.png)
